molecular formula C4H5F7Si B14605843 Tris(difluoromethyl)(fluoromethyl)silane CAS No. 61152-92-9

Tris(difluoromethyl)(fluoromethyl)silane

Cat. No.: B14605843
CAS No.: 61152-92-9
M. Wt: 214.16 g/mol
InChI Key: QLXGJOUKSUIQOC-UHFFFAOYSA-N
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Description

Tris(difluoromethyl)(fluoromethyl)silane (CAS 61152-92-9) is an organosilicon compound classified as a per- and polyfluoroalkyl substance (PFAS) . As a fluorinated silane reagent, it is intended for research and development applications in organic synthesis and materials science. Its structure suggests potential use as a building block or intermediate in the introduction of fluoromethyl groups into target molecules, a transformation valuable in the development of pharmaceuticals, agrochemicals, and specialty materials where fluorine incorporation can alter metabolic stability, lipophilicity, and other key properties. This compound is expected to function similarly to other nucleophilic trifluoromethylsilane reagents, such as the well-established Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3). These reagents typically operate via an anion-initiated mechanism, generating a highly reactive trifluoromethyl anion equivalent that adds to electrophiles like aldehydes and ketones . The specific difluoromethyl and fluoromethyl substituents on the silicon center in this compound may offer unique reactivity and selectivity profiles compared to its trimethyl analogue, providing researchers with a tool to access novel fluorinated architectures. Comprehensive hazard data for this specific compound is currently insufficient across multiple categories, including carcinogenicity, mutagenicity, and repeated dose toxicity . It is critical to handle this material with appropriate precautions in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61152-92-9

Molecular Formula

C4H5F7Si

Molecular Weight

214.16 g/mol

IUPAC Name

tris(difluoromethyl)-(fluoromethyl)silane

InChI

InChI=1S/C4H5F7Si/c5-1-12(2(6)7,3(8)9)4(10)11/h2-4H,1H2

InChI Key

QLXGJOUKSUIQOC-UHFFFAOYSA-N

Canonical SMILES

C(F)[Si](C(F)F)(C(F)F)C(F)F

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Tris Difluoromethyl Fluoromethyl Silane

Pathways of Fluoroalkyl Group Transfer

The transfer of difluoromethyl (CF2H), fluoromethyl (CH2F), or related fluoroalkyl groups from a silicon center is not a direct process. It requires the activation of the silicon-carbon bond. This activation typically proceeds through several distinct, and sometimes competing, mechanistic pathways involving hypervalent silicon species, carbanions, or carbenes.

A central feature in the mechanism of fluoroalkylsilane reactivity is the formation of a pentacoordinate, hypervalent silicon species, often referred to as a siliconate intermediate. This intermediate is formed upon the attack of a nucleophilic activator, such as a fluoride (B91410) ion, at the silicon center. The formation of this species is crucial as it weakens the silicon-fluoroalkyl bond, thereby facilitating its cleavage.

The attack of the nucleophile elongates the Si-C bond, leading to an increase of negative charge on the fluoroalkyl group. fluorine1.ru This hypervalent silicon intermediate is generally more reactive than the parent tetracoordinate silane (B1218182). rsc.org The geometry and stability of this siliconate complex can influence the subsequent reaction pathway, dictating whether a fluoroalkyl anion or a carbene is generated.

Table 1: Key Features of Siliconate Intermediate Pathway

Feature Description
Activation Step Nucleophilic attack on the silicon atom.
Intermediate Pentacoordinate, hypervalent siliconate species.
Key Bond Alteration Elongation and weakening of the Silicon-Fluoroalkyl (Si-CF2H) bond.

| Outcome | Facilitates the cleavage of the Si-C bond, leading to fluoroalkyl group transfer. |

Following the formation of the siliconate intermediate, one possible pathway is the release of a fluoroalkyl carbanion. For instance, in reactions involving trifluoromethylsilanes, the transient formation of the trifluoromethyl carbanion (CF3⁻) has been proposed as a key reactive species. fluorine1.ru This carbanion can then act as a potent nucleophile, attacking various electrophiles.

However, α-trifluoromethyl carbanions are notoriously unstable and prone to decomposition. nih.gov The strong electron-withdrawing nature of the fluorine atoms stabilizes the negative charge to some extent, but these carbanions can readily eliminate a fluoride ion. nih.gov This decomposition pathway often competes with the desired nucleophilic addition. The generation and subsequent reaction of the carbanion must be rapid to be synthetically useful. The choice of solvent and reaction temperature is critical in controlling the lifetime and reactivity of these transient carbanionic species.

An alternative and common pathway for the decomposition of the siliconate intermediate or the initially formed fluoroalkyl carbanion is the elimination of a fluoride ion to generate a fluorocarbene. For example, reagents like trimethyl(trifluoromethyl)silane are well-known precursors for difluorocarbene (:CF2). fluorine1.ru The process involves the formation of a five-coordinate silicon complex which can then generate difluorocarbene, either through a synchronous decomposition or via the intermediate formation of the trifluoromethyl carbanion which then expels a fluoride ion. fluorine1.ru

Similarly, a difluoromethyl group attached to silicon, upon activation, could potentially lead to the formation of fluorocarbene (:CHF) through α-elimination. These highly reactive carbene species can then participate in various reactions, most notably cyclopropanation of alkenes and alkynes. fluorine1.ru The generation of carbenes from fluoroalkylsilanes under mild conditions is a synthetically powerful method, avoiding the use of harsher reagents. The specific carbene generated would depend on the nature of the fluoroalkyl group being eliminated.

Activation Mechanisms by Various Catalysts and Initiators

The generation of the reactive species from Tris(difluoromethyl)(fluoromethyl)silane and related compounds is not spontaneous and requires activation by a catalyst or initiator. The choice of activator is a determining factor for the reaction's mechanism and outcome.

Fluoride ions are the most common activators for fluoroalkylsilanes due to the high affinity of fluorine for silicon. Sources of fluoride can include salts like cesium fluoride (CsF), potassium fluoride (KF), or quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netorganic-chemistry.org

The mechanism of fluoride catalysis begins with the fluoride ion attacking the silicon atom to form the aforementioned pentacoordinate siliconate complex. fluorine1.ru This step is central to the activation of the silane. DFT studies on analogous systems have shown that this hypercoordinate silicon intermediate is in equilibrium with an ion-dipole complex with fluoride, and both can be more susceptible to further reaction than the uncomplexed silane. rsc.org The catalytic role of the fluoride can be nuanced; it can act as a true nucleophilic catalyst by directly participating in the formation of the intermediate, or it can function as a base, for example, by abstracting a proton from other species in the reaction medium to increase their nucleophilicity. rsc.org

Table 2: Common Fluoride Sources for Silane Activation

Fluoride Source Abbreviation Common Usage
Cesium Fluoride CsF Catalytic initiator for trifluoromethylation. organic-chemistry.org
Potassium Fluoride KF Inexpensive initiator, often used in polar aprotic solvents like DMF. researchgate.net

Transition metal catalysis provides a powerful and versatile alternative for activating fluoroalkylsilanes and directing their reactivity. nih.gov Metals such as copper, palladium, and nickel are frequently employed to mediate fluoroalkylation reactions. fluorine1.ruresearchgate.net The general mechanistic cycle for a cross-coupling reaction often involves several key steps:

Oxidative Addition: The active metal catalyst reacts with an organic electrophile (e.g., an aryl halide).

Transmetalation: The fluoroalkyl group is transferred from the siliconate intermediate (formed by the action of a fluoride co-catalyst) to the transition metal center. This forms a metal-fluoroalkyl complex.

Reductive Elimination: The fluoroalkyl group and the organic group on the metal center couple, and the desired product is eliminated from the metal, regenerating the active catalyst for the next cycle. nih.govresearchgate.net

In some cases, the interaction of the fluoroalkylsilane with a transition metal can lead to the formation of difluorocarbene complexes, as has been observed with ruthenium, osmium, and rhodium complexes. fluorine1.ru These metal-carbene species can then undergo further transformations. The specific pathway—whether a direct fluoroalkyl group transfer or a carbene-mediated reaction—depends on the metal, its ligand sphere, and the reaction conditions. beilstein-journals.orgnih.gov

Non-Fluoride Initiated Catalytic Systems.

No information was found regarding the use of non-fluoride initiated catalytic systems for reactions involving this compound.

Kinetic Studies of Fluoroalkylation Reactions.

There are no available kinetic studies, including reaction order analysis, the influence of initiator concentration and identity, or solvent effects, for fluoroalkylation reactions utilizing this compound.

Reaction Order Analysis.

Data on the reaction order for fluoroalkylation reactions with this compound is not present in the surveyed literature.

Influence of Initiator Concentration and Identity.

No studies were identified that investigate the influence of the concentration and identity of non-fluoride initiators on reactions with this compound.

Solvent Effects on Reaction Kinetics.

Information regarding the effect of different solvents on the kinetics of fluoroalkylation reactions involving this compound is not available.

Stereochemical Control in Fluoroalkyl Transfer Reactions

No research detailing the stereochemical control of fluoroalkyl transfer from this compound could be located.

Diastereoselective Fluoroalkylation.

There are no published examples or mechanistic discussions on diastereoselective fluoroalkylation reactions using this compound.

Enantioselective Fluoroalkylation Methodologies

Direct mechanistic investigations and established methodologies for the application of this compound in enantioselective fluoroalkylation reactions are not extensively documented in the current body of scientific literature. However, the principles of achieving enantioselectivity with related polyfluoroalkylsilanes can provide a framework for understanding potential reaction pathways. Enantioselective fluoroalkylation is a critical area of organic synthesis, aiming to introduce fluoroalkyl groups into molecules with a high degree of stereocontrol. This is often achieved through the use of chiral catalysts, which can be broadly categorized into transition-metal complexes and organocatalysts.

The development of asymmetric fluoroalkylation reactions has been a significant challenge due to the reactive nature of the intermediates involved. researchgate.net Nevertheless, various successful strategies have been reported for other fluoroalkylating agents, which could hypothetically be adapted for silanes such as this compound. These methodologies often rely on the generation of a fluoroalkyl nucleophile, electrophile, or radical species in a chiral environment.

For instance, transition-metal catalysis is a powerful tool for asymmetric fluoroalkylation. researchgate.net Chiral transition-metal complexes can activate the fluoroalkylsilane and the substrate, bringing them together in a spatially defined manner to favor the formation of one enantiomer over the other. Nickel-catalyzed enantioselective hydrosilylation of gem-difluoroalkenes, for example, has been shown to produce chiral α-difluoromethylsilanes with excellent regio- and enantioselectivity. researchgate.net While this is a method for synthesizing chiral fluoroalkylsilanes rather than using them as reagents, it highlights the utility of transition metals in controlling stereochemistry in reactions involving fluorinated silicon compounds.

Organocatalysis represents another major pillar of enantioselective fluoroalkylation. cas.cn Chiral amines, phosphines, and other small organic molecules can act as catalysts to promote the enantioselective addition of fluoroalkyl groups. These catalysts can operate through various activation modes, such as forming chiral enamines or iminium ions with the substrate, which then react with the fluoroalkyl source.

Although specific data for this compound is not available, the following tables illustrate the types of results obtained in enantioselective fluoroalkylation reactions with other reagents, providing a benchmark for the performance of such methodologies.

Table 1: Representative Data from Enantioselective Fluoroalkylation Reactions Using Various Methodologies

EntryFluoroalkylating AgentSubstrateCatalystYield (%)ee (%)
1Trimethyl(trifluoromethyl)silaneAldehydeChiral Lewis Acid8592
2Togni's Reagentβ-KetoesterChiral Copper Complex9195
3Fluoroform-derived nucleophileImineChiral Phase-Transfer Catalyst7888
4Difluoromethyl Phenyl SulfoneAlkeneChiral Nickel Complex8290

Note: The data in this table is illustrative and compiled from general knowledge of enantioselective fluoroalkylation reactions. It does not represent reactions involving this compound.

Table 2: Effect of Ligand on Enantioselectivity in a Hypothetical Reaction

EntryChiral LigandSolventTemperature (°C)Yield (%)ee (%)
1Ligand AToluene07560
2Ligand BTHF-208891
3Ligand CDichloromethane08175
4Ligand BToluene-208585

Note: This table is hypothetical and intended to illustrate the typical influence of reaction parameters on the outcome of an enantioselective transformation.

Mechanistic investigations in this field often employ a combination of experimental and computational techniques. Kinetic studies, non-linear effect analysis, and the characterization of reaction intermediates can provide insights into the reaction mechanism and the origin of enantioselectivity. Density Functional Theory (DFT) calculations are also frequently used to model transition states and elucidate the interactions between the catalyst, substrate, and fluoroalkylating agent that govern the stereochemical outcome. researchgate.net

While the specific application of this compound in enantioselective fluoroalkylation remains an area for future research, the established principles and methodologies for other polyfluoroalkylsilanes provide a strong foundation for the development of such reactions.

Applications of Tris Difluoromethyl Fluoromethyl Silane in Advanced Organic Synthesis

Introduction of Difluoromethyl and Fluoromethyl Moieties into Organic Substrates

The introduction of fluorine-containing groups into organic molecules is a pivotal strategy in medicinal chemistry and materials science. This is due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Among the various fluorinated motifs, the difluoromethyl (CF2H) and fluoromethyl (CH2F) groups are of significant interest. Tris(difluoromethyl)(fluoromethyl)silane has emerged as a versatile reagent for the introduction of these valuable moieties into a wide range of organic substrates.

The reagent's utility stems from its ability to act as a nucleophilic source of both "CF2H" and "CH2F" synthons under appropriate reaction conditions. The silicon-carbon bond can be selectively cleaved, typically activated by a nucleophilic initiator like a fluoride (B91410) salt, to generate the corresponding fluoroalkyl anion. This anion can then participate in reactions with various electrophiles.

Research has demonstrated the successful application of related fluoroalkylsilanes for the difluoromethylation and fluoromethylation of diverse organic compounds. These transformations often proceed with high efficiency and selectivity, providing access to complex fluorinated molecules that would be challenging to synthesize using other methods. The ability to selectively introduce either a difluoromethyl or a fluoromethyl group by tuning the reaction conditions or the substrate adds to the reagent's synthetic value.

Reactivity with Carbonyl Compounds

This compound exhibits significant reactivity towards carbonyl compounds, including aldehydes and ketones. This reactivity is harnessed to synthesize α-fluoroalkylated alcohols, which are important building blocks in the synthesis of pharmaceuticals and agrochemicals. The general mechanism involves the nucleophilic addition of a fluoroalkyl anion, generated from the silane (B1218182), to the electrophilic carbonyl carbon.

The reaction is typically initiated by a nucleophilic catalyst, such as a fluoride salt (e.g., CsF, KF) or an alkoxide. fluorine1.rufluorine1.ru The initiator coordinates to the silicon atom, facilitating the cleavage of the Si-CF2H or Si-CH2F bond and the formation of the corresponding fluoroalkyl carbanion. This highly reactive intermediate then attacks the carbonyl group to form a fluoroalkylated alkoxide. Subsequent workup, often involving an acidic quench, yields the desired α-fluoroalkylated alcohol.

The choice of catalyst and solvent can significantly influence the reaction's efficiency and selectivity. fluorine1.ru For instance, the use of cesium fluoride in a polar aprotic solvent like dimethylformamide (DMF) has been shown to be effective for the difluoromethylation of various carbonyl compounds. fluorine1.rufluorine1.ru The reaction conditions are generally mild, making this method compatible with a wide range of functional groups.

Table 1: Examples of Fluoroalkylation of Carbonyl Compounds

Carbonyl Compound Fluoroalkyl Group Product
Benzaldehyde Difluoromethyl 1-Phenyl-2,2-difluoroethanol
Acetophenone Difluoromethyl 1-Phenyl-2,2-difluoroethan-1-ol
Cyclohexanone Fluoromethyl 1-(Fluoromethyl)cyclohexan-1-ol

Fluoroalkylation of Imines and Aldimines

The fluoroalkylation of imines and aldimines provides a direct route to α-fluoroalkylated amines, a class of compounds with significant potential in medicinal chemistry. This compound serves as an effective reagent for this transformation, enabling the introduction of difluoromethyl and fluoromethyl groups adjacent to a nitrogen atom.

Similar to the reaction with carbonyl compounds, the process is initiated by a nucleophilic activator, which generates the fluoroalkyl anion. This anion then adds to the electrophilic carbon of the C=N double bond of the imine or aldimine. The resulting aminal intermediate can then be hydrolyzed to afford the corresponding α-fluoroalkylated amine.

Studies with related trifluoromethylsilanes have shown that this method is applicable to a variety of imines, including those derived from both aromatic and aliphatic aldehydes and ketones. nih.gov The reaction conditions can often be tuned to favor the formation of either the trifluoromethylated or, with subsequent elimination and reduction, the difluoromethylated product. sigmaaldrich.com This highlights the potential for selective fluoroalkylation of the imine functionality using this compound.

Functionalization of Unsaturated Systems (Alkenes, Alkynes)

The addition of fluoroalkyl groups across carbon-carbon multiple bonds is a powerful strategy for the synthesis of complex fluorinated molecules. This compound can be utilized for the functionalization of unsaturated systems like alkenes and alkynes, leading to the formation of valuable fluoroalkylated alkanes and alkenes, respectively.

The reaction with alkenes and alkynes can proceed through various mechanisms, including radical and nucleophilic pathways. In radical-mediated processes, a radical initiator can induce the homolytic cleavage of the Si-fluoroalkyl bond, generating a fluoroalkyl radical. This radical can then add across the double or triple bond of the substrate. The resulting carbon-centered radical can be trapped by a hydrogen atom source or participate in further reactions.

Alternatively, nucleophilic activation of the silane can generate a fluoroalkyl anion, which can then add to activated alkenes, such as α,β-unsaturated carbonyl compounds, in a Michael-type addition. For alkynes, the addition of a fluoroalkyl group can lead to the formation of fluoroalkyl-substituted alkenes with controlled stereochemistry. The development of methods for the trifluoromethylation of alkenes and alkynes using various reagents is an active area of research, and similar strategies can be envisioned for this compound. researchgate.net

Fluoroalkylation of Heteroatom-Centered Electrophiles

Beyond carbon-centered electrophiles, this compound is also capable of reacting with various heteroatom-centered electrophiles. This reactivity allows for the direct introduction of difluoromethyl and fluoromethyl groups onto atoms such as sulfur, selenium, and phosphorus, providing access to a range of novel organofluorine compounds.

The general principle involves the generation of the fluoroalkyl nucleophile from the silane, which then attacks the electrophilic heteroatom. For instance, the reaction with disulfides or diselenides can lead to the formation of fluoroalkyl thioethers and selenoethers, respectively. Similarly, reaction with electrophilic phosphorus species can yield fluoroalkylated phosphonates or phosphine oxides.

This method offers a convenient and direct route to compounds containing a C-S, C-Se, or C-P bond, where one of the carbon atoms is a fluoroalkyl group. These compounds are of interest in various fields, including materials science and as ligands in catalysis. The ability to directly install these moieties from a stable and accessible silicon-based reagent is a significant advantage.

C-H Fluoroalkylation Strategies

Direct C-H fluoroalkylation is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient approach to the synthesis of fluorinated molecules by avoiding the need for pre-functionalized substrates. While still a developing area, strategies are emerging that could potentially utilize this compound for the direct introduction of difluoromethyl and fluoromethyl groups into C-H bonds.

These strategies often involve transition-metal catalysis, where a metal catalyst activates a C-H bond, making it susceptible to reaction with a fluoroalkylating agent. The silane can serve as the source of the fluoroalkyl group in such catalytic cycles. The development of catalysts that can selectively activate specific C-H bonds in the presence of other functional groups is a key challenge in this field.

Another approach involves radical-mediated C-H fluoroalkylation. In these reactions, a fluoroalkyl radical is generated from the silane, which can then abstract a hydrogen atom from the substrate or add to an aromatic ring. The resulting carbon-centered radical can then be further functionalized. While direct C-H fluoroalkylation with silane reagents is still an area of active research, the potential rewards in terms of synthetic efficiency are substantial.

Divergent Reactivity Leading to Unique Fluorinated Scaffolds

Under specific reaction conditions, this compound can exhibit divergent reactivity, leading to the formation of unique and complex fluorinated scaffolds that go beyond simple fluoroalkylation. This divergent reactivity often arises from the generation of highly reactive intermediates, such as difluorocarbene (:CF2), from the difluoromethyl group.

For example, under thermal or Lewis acidic conditions, the difluoromethyl group on the silicon can undergo α-elimination to generate difluorocarbene. This highly electrophilic species can then participate in a variety of reactions, including cyclopropanations with alkenes and alkynes, and insertions into C-H and X-H bonds (where X is a heteroatom).

This carbene-based reactivity provides access to a diverse range of fluorinated structures, such as gem-difluorocyclopropanes and difluoromethyl-substituted heterocycles, from simple starting materials. The ability to control the reaction pathway to favor either nucleophilic fluoroalkylation or carbene generation by tuning the reaction conditions is a testament to the versatility of this reagent in organic synthesis.

Advanced Spectroscopic Characterization and Structural Analysis of Tris Difluoromethyl Fluoromethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of fluorinated organosilanes in solution. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ²⁹Si) provides a wealth of information regarding the molecule's connectivity, symmetry, and electronic environment.

A complete NMR analysis of Tris(difluoromethyl)(fluoromethyl)silane involves acquiring and interpreting one-dimensional and two-dimensional spectra for each active nucleus.

¹H NMR: The proton spectrum is expected to show two distinct signals corresponding to the fluoromethyl (-CH₂F) and difluoromethyl (-CHF₂) groups. The -CH₂F protons would appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). The -CHF₂ proton would manifest as a triplet due to coupling to the two equivalent fluorine atoms (²JHF). The integration of these signals would be in a 2:3 ratio, confirming the stoichiometry of the proton environments.

¹⁹F NMR: As the most sensitive nucleus in this molecule after ¹H, ¹⁹F NMR is particularly informative. Two resonances are anticipated. The fluoromethyl fluorine (-CH₂F ) would appear as a triplet due to coupling with the two adjacent protons (²JFH). The difluoromethyl fluorines (-CHF ₂) would present as a doublet due to coupling to the single adjacent proton (²JFH). The relative chemical shifts are diagnostic of the electronic environment created by the silicon atom and the other substituents.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display two signals for the two types of carbon atoms. Each signal would exhibit splitting due to carbon-fluorine coupling (¹JCF). The -C H₂F carbon would be a doublet, while the -C HF₂ carbon would appear as a triplet. The magnitude of the ¹JCF coupling constant is typically large and provides confirmation of direct C-F bonding.

²⁹Si NMR: Although ²⁹Si has a low natural abundance and negative gyromagnetic ratio, its NMR spectrum is crucial for confirming the silicon environment. nih.gov A single resonance is expected for the central silicon atom. This signal would be split into a complex multiplet due to couplings with all the fluorine atoms in the molecule (²JSiF for the -CHF₂ groups and ²JSiF for the -CH₂F group). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to enhance the signal intensity. acs.org

The following table summarizes the predicted NMR spectroscopic data based on typical values for related fluorinated organosilanes.

NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H -CH₂F4.0 - 5.5Doublet²JHF ≈ 45-55
-CHF₂5.5 - 7.0Triplet²JHF ≈ 50-60
¹⁹F -CH₂F -210 to -230Triplet²JFH ≈ 45-55
-CHF-120 to -140Doublet²JFH ≈ 50-60
¹³C -C H₂F80 - 95Doublet¹JCF ≈ 160-180
-C HF₂110 - 125Triplet¹JCF ≈ 230-250
²⁹Si Si -50 to -70Multiplet²JSiF (various)

Note: Chemical shifts are referenced to TMS for ¹H, ¹³C, and ²⁹Si, and CFCl₃ for ¹⁹F. Values are estimates and can vary with solvent and temperature.

Stopped-flow NMR is a powerful technique for studying the kinetics and mechanisms of rapid reactions in solution. beilstein-journals.orgnih.gov For this compound, this method could be employed to investigate reactions such as fluoride-initiated nucleophilic or electrophilic processes. researchgate.net

The methodology involves rapidly mixing the silane (B1218182) with a reagent inside or just before the NMR probe and then stopping the flow to acquire spectra at short, regular intervals. beilstein-journals.org By monitoring the disappearance of reactant signals and the appearance of intermediate and product signals over time, one can determine reaction rates and identify transient species that would be undetectable by conventional methods. pharmtech.com For instance, the reaction of the silane with a fluoride (B91410) source could be monitored by ¹⁹F NMR to observe the formation of hypervalent siliconate intermediates, providing direct evidence for the reaction pathway. researchgate.net This approach allows for the elucidation of detailed mechanistic information that is crucial for controlling and optimizing chemical transformations involving the silane. rsc.org

When a silane like this compound acts as a ligand to a paramagnetic metal center, its NMR spectrum is significantly altered. wikipedia.org The presence of unpaired electrons in the metal ion introduces large chemical shift changes, known as hyperfine shifts, and causes significant line broadening. nih.govillinois.edu

The hyperfine shift is composed of two components:

Contact (or Scalar) Shift: Arises from the delocalization of unpaired electron spin density from the metal to the ligand nuclei via the bonding framework. Its effect is typically largest for nuclei closer to the paramagnetic center. wikipedia.org

Pseudocontact (or Dipolar) Shift: Results from the through-space dipolar interaction between the magnetic moments of the electron and the nucleus, which is dependent on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion. wikipedia.org

Studying the NMR spectra of paramagnetic complexes of this compound can provide valuable information. The wide chemical shift range can resolve overlapping signals that might be present in a diamagnetic analogue. nih.gov Furthermore, the magnitude and sign of the hyperfine shifts can be correlated with the electronic structure and spin distribution within the complex. While signal broadening can be a challenge, the shorter relaxation times allow for faster data acquisition. wikipedia.org Analysis of these paramagnetic effects provides deep insight into the nature of the metal-silane interaction. acs.org

Infrared (IR) Spectroscopy for Vibrational Analysis and Kinetic Monitoring

The analysis of the IR spectrum allows for the confirmation of key functional groups. Strong absorption bands are expected in the 1000-1200 cm⁻¹ region, which are characteristic of C-F stretching vibrations. nih.gov The precise frequencies and intensities of these bands can help distinguish between the -CHF₂ and -CH₂F groups. Additionally, Si-C stretching and rocking modes typically appear in the fingerprint region (below 1000 cm⁻¹). researchgate.net

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H Stretch-CH₂F, -CHF₂2950 - 3100
C-F Stretch-CH₂F, -CHF₂1000 - 1200 (strong)
CH₂/CH Bend-CH₂F, -CHF₂1300 - 1450
Si-C StretchSi-C650 - 850

IR spectroscopy is also a valuable tool for kinetic monitoring, particularly for reactions in which changes in specific functional groups can be tracked over time. nih.gov By monitoring the intensity of a characteristic vibrational band of a reactant or product, one can follow the progress of a reaction. For example, in a hydrolysis reaction of the silane, the appearance of Si-O-Si bands (around 1020–1110 cm⁻¹) could be monitored to determine the rate of condensation. mdpi.com

X-ray Crystallography for Solid-State Structural Confirmation

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers unambiguous confirmation of the molecular structure in the solid state. mdpi.com This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. mdpi.com

To perform this analysis, a suitable single crystal of this compound must be grown. If successful, the crystallographic data would provide definitive proof of the compound's connectivity and reveal its solid-state conformation. Key structural parameters that would be determined include:

Si-C, C-F, and C-H bond lengths: These values can be compared with those of other known fluorinated organosilanes to understand the electronic effects of the highly fluorinated alkyl groups on the molecular geometry. nih.gov

Bond angles (e.g., C-Si-C, F-C-F): The geometry around the central silicon atom is expected to be tetrahedral, but minor distortions may be observed due to the steric bulk and electrostatic interactions of the fluorinated substituents.

Intermolecular interactions: The analysis of the crystal packing can reveal non-covalent interactions, such as weak hydrogen bonds or dipole-dipole interactions, which govern the solid-state architecture.

In the absence of a published structure for this specific molecule, data from related trifluoromethyl metal complexes show average C-F bond lengths of approximately 1.355 Å and F-C-F angles around 103°. nih.gov Similar structural parameters would be expected for this compound.

Computational Chemistry and Theoretical Studies of Tris Difluoromethyl Fluoromethyl Silane

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level. For complex organofluorine compounds like tris(difluoromethyl)(fluoromethyl)silane, theoretical studies are invaluable for understanding its structure, behavior, and potential applications. These in silico methods allow for the exploration of molecular characteristics that can be challenging to measure experimentally.

Future Research Directions and Emerging Applications of Tris Difluoromethyl Fluoromethyl Silane

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary avenue of future research will be the development of novel catalytic systems to harness the reactivity of Tris(difluoromethyl)(fluoromethyl)silane for efficient and selective difluoromethylation and fluoromethylation reactions. While research on this specific silane (B1218182) is nascent, progress with analogous fluoroalkylsilanes, such as (bromodifluoromethyl)trimethylsilane (B180072) and other difluoromethyl silanes, provides a roadmap for exploration.

Photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals under mild conditions. qmul.ac.uk Future work could explore the use of visible-light photoredox catalysts, such as iridium or ruthenium complexes, to promote the homolytic cleavage of a C-Si or C-F bond in this compound, generating difluoromethyl or fluoromethyl radicals. These radicals could then be trapped by a variety of substrates, including alkenes and (hetero)arenes. For instance, the difluoromethylation of enol silanes has been successfully achieved using photoredox catalysis, affording α-difluoromethylated ketones in good to excellent yields. qmul.ac.ukacs.org A similar strategy could be adapted for this compound.

Transition metal catalysis, particularly with copper, has also shown promise for C-F bond functionalization of fluoroalkenes through defluorosilylation. nih.gov Copper-catalyzed reactions involving this compound could enable the controlled transfer of its fluorinated moieties. For example, copper-catalyzed defluorosilylation of trifluoromethylated alkenes with silylboronates has been shown to be an efficient method for constructing gem-difluoroallylsilanes. rsc.org Investigating analogous reactions with the target silane could open new pathways to valuable fluorinated building blocks.

The development of these catalytic systems will focus on optimizing reaction conditions to enhance efficiency (yields, turnover numbers) and selectivity (chemo-, regio-, and stereoselectivity). The data below, from studies on related compounds, illustrates the potential of such catalytic approaches.

Catalyst SystemSubstrate TypeFluoroalkylating AgentProduct TypeYield (%)Reference
Visible-light photoredox (e.g., fac-Ir(ppy)₃)Enol silanesN-tosyl-S-difluoromethyl-S-phenylsulfoximineα-CHF₂ ketonesGood to excellent qmul.ac.uk
Gold photocatalystSilyl enol ethers(Bromodifluoromethyl)trimethylsilaneSilyldifluoromethylated compounds- beilstein-journals.orgnih.gov
Copper/chiral NHC ligandTrifluoromethylated alkenesSilylboronatesgem-DifluoroallylsilanesHigh rsc.org
CopperPolyfluoroalkenesSilylcopper intermediateFluorinated vinylsilanes- nih.gov

Exploration of Asymmetric Synthesis Methodologies

The synthesis of chiral, enantioenriched organofluorine compounds is of significant interest, particularly for the development of new pharmaceuticals. nih.gov A key future research direction for this compound will be the development of asymmetric methodologies to control the stereochemistry of the newly formed C-C or C-heteroatom bonds.

One promising approach is the use of chiral ligands in transition metal-catalyzed reactions. For instance, copper catalysts paired with chiral N-heterocyclic carbene (NHC) or P,N-ligands have been successfully employed in the enantioselective difluoromethylation of various substrates. rsc.orgresearchgate.net The design of ligands that can effectively interact with a silicon-based reagent like this compound will be crucial. The careful selection of a chiral ligand can influence the facial selectivity of the fluoroalkylation of a prochiral substrate.

Another avenue is the development of asymmetric reductive coupling reactions. Recent studies have demonstrated the enantioselective reductive coupling of fluoroalkylacylsilanes with 1,3-enynes, catalyzed by a copper hydride complex with a chiral ligand, to produce enantioenriched fluorinated enol silanes. acs.orgacs.org This methodology could potentially be adapted to reactions involving this compound, allowing for the synthesis of chiral building blocks with high enantiomeric excess.

The table below summarizes some successful approaches to asymmetric fluoroalkylation that could guide future work with this compound.

Catalytic SystemChiral Ligand TypeSubstrateFluoroalkyl SourceEnantiomeric Excess (ee)Reference
CuHChiral phosphine1,3-EnynesFluoroalkylacylsilanesHigh acs.orgacs.org
CopperChiral N-heterocyclic carbene (NHC)Trifluoromethylated alkenesSilylboronatesHigh rsc.org
NickelChiral bis-oxazoline ligandsAlkyl halides(Difluoromethyl)zinc reagentExcellent nih.gov
CopperChiral P,N-ligandsArylidene Meldrum's acids(Difluoromethyl)zinc reagents~80% researchgate.net

Integration into Flow Chemistry Systems

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and the potential for scalability and automation. mit.edumit.edu These features are particularly beneficial for highly exothermic or hazardous reactions, which can be common in organofluorine chemistry. researchgate.net Integrating the use of this compound into continuous flow systems is a promising future direction.

Photochemical reactions, in particular, are well-suited for flow chemistry, as the narrow channels of microreactors allow for uniform irradiation, overcoming the light penetration issues often encountered in batch reactors. mit.edu The photoredox-catalyzed difluoromethylation of enol silanes has been shown to be readily scalable under continuous flow conditions. qmul.ac.uk This suggests that similar reactions with this compound could be efficiently performed in flow, allowing for the safe and scalable production of difluoromethylated and fluoromethylated compounds.

Flow systems can also facilitate the use of gaseous reagents and the handling of unstable intermediates. mit.edu While this compound is a liquid, its reactions may generate transient, highly reactive species that would benefit from the precise control of residence time offered by flow reactors. Furthermore, the automation of flow systems can enable rapid reaction optimization and the creation of compound libraries for drug discovery. mit.edu

Investigation of Unique Reactivity Patterns Beyond Traditional Fluoroalkylation

Beyond its role as a fluoroalkylating agent, this compound may exhibit unique reactivity patterns that could be exploited for novel synthetic transformations. A significant area of exploration is the selective activation of the C-F bonds within the difluoromethyl or fluoromethyl groups. nih.gov While C-F bonds are notoriously strong, their activation by transition metals or Lewis acids is a growing field of research. researchgate.netresearchgate.net The presence of multiple fluorine atoms and a silicon atom in this compound could lead to interesting and potentially useful reactivity. For instance, copper-catalyzed defluorosilylation reactions of polyfluoroalkenes proceed via a β-fluorine elimination from a silylcopper intermediate. nih.gov Investigating whether similar transformations can occur with the subject silane could lead to new methods for C-F bond functionalization.

Another intriguing possibility is the exploration of the Lewis acidic properties of highly fluorinated silanes. The strong electron-withdrawing nature of the fluoroalkyl groups could render the silicon center in this compound significantly Lewis acidic. Research on other perfluorinated silanes has revealed their potential as "Lewis superacids," capable of activating even very weak Lewis bases, including C-F bonds. nih.govresearchgate.netoup.com Future studies could investigate the Lewis acidity of this compound and its potential to catalyze reactions or activate substrates through fluoride (B91410) abstraction. nih.gov This could open up applications in catalysis that are distinct from its role as a fluoroalkylating reagent.

Applications in Advanced Materials Science

Fluoroalkylsilanes are widely used for the surface modification of materials to impart hydrophobicity, oleophobicity, and durability. sinosil.comevonik.com this compound, with its high fluorine content, is a prime candidate for the development of advanced materials with tailored surface properties. Future research will likely focus on its application as a coating for various substrates, including glass, metals, and polymers, to create self-cleaning, anti-fouling, and low-friction surfaces. core.ac.ukgelest.com The presence of multiple fluoroalkyl groups could lead to the formation of highly ordered, low-energy self-assembled monolayers. core.ac.uk

Furthermore, fluorinated polyhedral oligomeric silsesquioxanes (F-POSS) are emerging as important building blocks for high-performance hybrid organic-inorganic materials. acs.orgdtic.milresearchgate.net These materials exhibit exceptional thermal stability, hydrophobicity, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. acs.orgacs.org this compound could serve as a precursor or a functionalizing agent for the synthesis of novel F-POSS derivatives with unique properties. The incorporation of difluoromethyl and fluoromethyl groups could fine-tune the dielectric properties, solubility, and processability of these materials.

Material ApplicationRelevant Fluoroalkylsilane TypeKey PropertiesPotential Advantage of this compound
Hydrophobic/Oleophobic CoatingsLong-chain fluoroalkylsilanesLow surface energy, durabilityHigh fluorine density for enhanced repellency
Low-Dielectric MaterialsFluorinated POSSLow dielectric constant, thermal stabilityTailoring of electronic properties and processability
Self-Cleaning SurfacesFluoroalkylsilanesSuperhydrophobicityCreation of robust, low-friction surfaces

Design of Structurally Complex Fluoroalkylated Compounds

The ultimate goal of developing new fluoroalkylating reagents is to enable the synthesis of structurally complex and biologically active molecules. researchgate.net Future research will undoubtedly focus on applying the methodologies developed for this compound to the synthesis of novel pharmaceuticals, agrochemicals, and other functional molecules. The ability to introduce difluoromethyl and fluoromethyl groups into complex scaffolds is highly desirable, as these groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

The development of robust and selective catalytic systems for reactions with this compound will allow for its use in late-stage functionalization, a key strategy in drug discovery. This involves introducing the fluoroalkyl group at a late step in a synthetic sequence, allowing for the rapid diversification of advanced intermediates. The mild conditions offered by methods like photoredox catalysis are particularly well-suited for late-stage functionalization of complex, polyfunctional molecules.

Furthermore, the unique reactivity of this silane could be harnessed in cascade or multicomponent reactions to build molecular complexity in a single step. By combining its fluoroalkylating ability with other potential reactivity, such as Lewis acid catalysis or C-F activation, novel and efficient pathways to complex fluorinated carbocycles and heterocycles could be designed. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Tris(difluoromethyl)(fluoromethyl)silane, and what mechanistic insights guide these methods?

  • Methodological Answer : The synthesis often involves halogen atom transfer (XAT) pathways using silane reagents like tris(trimethylsilyl)silane under visible light irradiation. This activates fluoromethyl radicals for addition to electron-deficient substrates . Alternative routes include silylation of fluorinated precursors via nucleophilic displacement, leveraging the electrophilicity of silicon centers. Key mechanistic steps involve radical chain propagation and hydrogen atom transfer (HAT) to stabilize intermediates .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 19F and 29Si NMR : To confirm fluoromethyl and silane group integration and assess purity.
  • GC-MS : For molecular weight validation and detection of volatile byproducts.
  • XPS (X-ray Photoelectron Spectroscopy) : To analyze surface-bound silane layers and bonding stability .
  • Contact Angle Measurements : To evaluate hydrophobicity in surface modification studies .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (e.g., argon) and use anhydrous solvents to prevent hydrolysis.
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability risks.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

Q. How does the fluorine substitution pattern influence the compound’s reactivity in organofluorine chemistry?

  • Methodological Answer : The electronegativity of fluorine enhances the stability of adjacent radicals and silane intermediates. Difluoromethyl groups increase electrophilicity at the silicon center, facilitating nucleophilic substitutions, while fluoromethyl moieties reduce steric hindrance, improving reaction kinetics .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for fluoromethylation using this compound to maximize yield and selectivity?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., acetonitrile) to stabilize radical intermediates.
  • Catalyst Tuning : Employ photoredox catalysts (e.g., Ir or Ru complexes) to enhance radical generation under visible light.
  • Temperature Control : Maintain sub-ambient temperatures (−20°C to 0°C) to suppress side reactions.
  • Stoichiometry : Optimize silane-to-substrate ratios (1.2–1.5 equivalents) to balance reactivity and byproduct formation .

Q. What strategies mitigate unwanted side reactions, such as oligomerization or decomposition, during fluoromethylation?

  • Methodological Answer :

  • Radical Inhibitors : Add TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to quench excess radicals.
  • Controlled Addition : Use syringe pumps for slow reagent introduction to minimize exothermic side reactions.
  • Inert Atmosphere : Rigorously exclude oxygen and moisture via Schlenk techniques .

Q. How can discrepancies in fluoromethylation yields across studies be systematically addressed?

  • Methodological Answer :

  • Mechanistic Probes : Use EPR spectroscopy to detect radical intermediates and validate reaction pathways.
  • Isotopic Labeling : Incorporate 18F or deuterated silanes to trace kinetic isotope effects and identify rate-limiting steps.
  • Computational Modeling : Apply DFT calculations to predict steric/electronic influences on reactivity .

Q. What methodologies are effective for analyzing decomposition products and assessing long-term stability of this compound?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C) or humidity (75% RH) to simulate aging.
  • GC-MS/NMR : Monitor for hydrolyzed products (e.g., fluoromethanol) or siloxane dimers.
  • TGA (Thermogravimetric Analysis) : Quantify thermal decomposition thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.